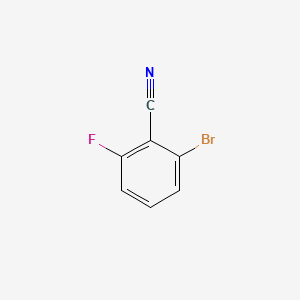![molecular formula C12H18N8O2S2 B1362435 Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione CAS No. 50346-47-9](/img/structure/B1362435.png)
Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione is a unique compound characterized by its spirocyclic structure, which incorporates both adamantane and imidazolidine moieties. This compound is notable for its rigid, three-dimensional framework, which imparts significant stability and distinct chemical properties. The adamantane unit is known for its diamond-like structure, contributing to the overall robustness of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione typically involves multicomponent reactions. One common method is the cycloaddition reaction, where azomethine ylides generated from isatin and amino acids react with adamantane derivatives . This reaction is often carried out under microwave irradiation to accelerate the reaction rate and improve yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of heterogeneous catalysts, such as metal oxides, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its rigid structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione exerts its effects often involves interaction with specific molecular targets. For instance, its rigid structure allows it to fit into enzyme active sites, inhibiting their activity. This compound can also disrupt cellular processes by interacting with DNA or proteins, leading to its potential use in anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indeno[1,2-b]quinoxaline-11,4-pyran]-2’-amines: Known for their biological activities and structural complexity.
Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1’-indene]: Notable for their use in drug discovery due to their unique conformational features.
Uniqueness
Spiro[adamantane-2,4’-imidazolidine]-2’,5’-dione stands out due to its incorporation of the adamantane moiety, which imparts exceptional stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds .
Propriétés
Numéro CAS |
50346-47-9 |
|---|---|
Formule moléculaire |
C12H18N8O2S2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
6-(2-hydroxyethyl)-5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;3-methylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H12N4O2S.C3H6N4S/c1-5-6(3-4-14)7(15)13-8(10-5)11-9(12-13)16-2;1-8-3-5-2(4)6-7-3/h14H,3-4H2,1-2H3,(H,10,11,12);1H3,(H3,4,5,6,7) |
Clé InChI |
GYAQCPVYDHAICQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C34C(=O)NC(=O)N4 |
SMILES canonique |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CCO.CSC1=NNC(=N1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)



![3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1362380.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1362392.png)


